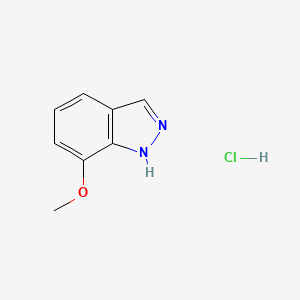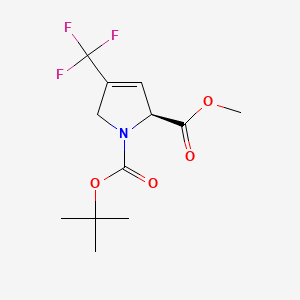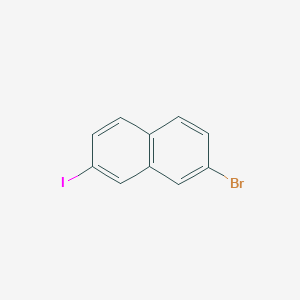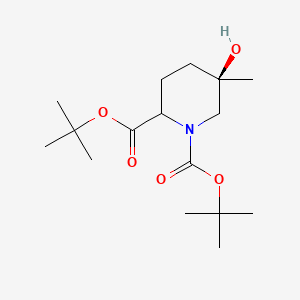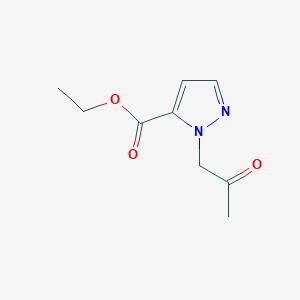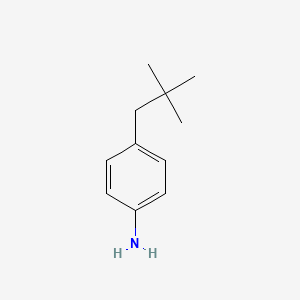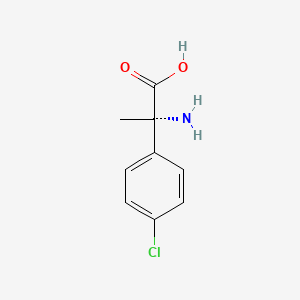
(S)-2-Amino-2-(4-chlorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt is a compound known for its significant role in various scientific research fields. This compound is a derivative of phenylalanine, where the amino group is substituted at the second position, and a chlorine atom is attached to the para position of the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form 4-chlorophenyl-2-nitropropene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is then hydrolyzed to form (2S)-2-amino-2-(4-chlorophenyl)propanoic acid.
Salt Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors for the condensation and reduction steps.
Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in neurotransmitter pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt involves its interaction with specific molecular targets:
Neurotransmitter Pathways: It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission.
Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby modulating their levels in the brain.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-2-(4-bromophenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Hydrochloride Salt Form: Enhances solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
(2S)-2-amino-2-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)/t9-/m0/s1 |
InChIキー |
FQTSAWDHVYIQAC-VIFPVBQESA-N |
異性体SMILES |
C[C@](C1=CC=C(C=C1)Cl)(C(=O)O)N |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)
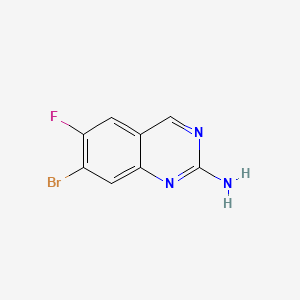
![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
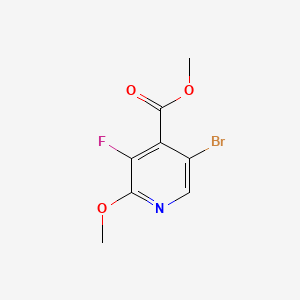
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
